Niobium(V) oxalate hydrate

Solubility Precursor formulation Wet impregnation

Poorly soluble Nb precursors cause inhomogeneous doping in PZT ceramics, limiting piezoelectric d₃₃. Niobium(V) oxalate hydrate (CAS 1660137-09-6) resolves this with ~160 g/L water solubility at 25 °C, enabling atomic-scale Nb⁵⁺ mixing with Pb²⁺, Zr⁴⁺, and Ti⁴⁺ during co-precipitation or sol-gel processing. • 98% purity-ideal for reproducible sol-gel and wet-impregnation protocols. • Yields higher Brønsted acid site populations on oxide supports vs. ammonium complexes-critical for fructose dehydration to HMF and alkane isomerisation. • Water-tolerant catalyst at 1 mol-% loading for direct amidation-replaces EDCI/HOBt, reducing atom economy losses. Ambient storage and shipping.

Molecular Formula C10H12NbO21
Molecular Weight 561.10 g/mol
CAS No. 1660137-09-6
Cat. No. B6313735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiobium(V) oxalate hydrate
CAS1660137-09-6
Molecular FormulaC10H12NbO21
Molecular Weight561.10 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Nb]
InChIInChI=1S/5C2H2O4.Nb.H2O/c5*3-1(4)2(5)6;;/h5*(H,3,4)(H,5,6);;1H2
InChIKeyCRIYBCSTIVPHBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niobium(V) Oxalate Hydrate (CAS 1660137-09-6): Core Chemical Identity and Procurement-Relevant Specifications


Niobium(V) oxalate hydrate (CAS 1660137-09-6, molecular formula C10H12NbO21, molecular weight 561.10 g/mol) is a water-soluble coordination compound in which Nb(V) is chelated by hydrogen oxalate ligands, with the neutral oxalate salt remaining elusive in the solid state [1]. Commercially, it is supplied as a crystalline hydrate with a typical minimum purity of 98 % and is stored at room temperature . The compound serves dual roles, acting both as a soluble Nb⁵⁺ source for sol-gel and wet-impregnation syntheses and as a water-tolerant, low-loading homogeneous catalyst for direct amidation reactions [2].

Why Niobium(V) Oxalate Hydrate (CAS 1660137-09-6) Cannot Be Indiscriminately Replaced by Other Niobium Precursors


Niobium precursors — including alkoxides, chlorides, ammonium oxalate complexes and the anhydrous oxalate — differ fundamentally in solubility, Lewis/Brønsted acidity of the derived oxide phases and catalytic activity in homogeneous reactions. For example, the hydrate form exhibits a water solubility of approximately 160 g/L at 25 °C , whereas ammonium niobium oxalate powders achieve only about 40 g Nb/L at 20 °C [1]. When used as a catalyst support precursor, niobium oxalate generates a higher fraction of Brønsted acid sites on Al₂O₃ compared with the ammonium complex, which instead forms layered oxide multilayers [2]. Such divergent physicochemical properties translate directly into differences in catalytic performance, making generic precursor substitution unreliable without re-optimising the entire synthetic protocol.

Quantitative Differentiation of Niobium(V) Oxalate Hydrate (CAS 1660137-09-6) Versus Closest Analogs


Aqueous Solubility: Niobium(V) Oxalate Hydrate vs. Ammonium Niobium Oxalate

Niobium(V) oxalate hydrate demonstrates substantially higher water solubility than the widely used ammonium niobium oxalate complex. Vendor-certified solubility of the hydrate form reaches 160 g/L at 25 °C , whereas ammonium niobium oxalate powder (NAmOx) is limited to 40 g Nb/L at 20 °C [1]. This 4‑fold solubility advantage (expressed as total salt mass per volume) allows the preparation of more concentrated aqueous precursor solutions without the need for additional complexing agents.

Solubility Precursor formulation Wet impregnation

Surface Acidity of Derived Nb₂O₅/Al₂O₃ Catalysts: Niobium Oxalate vs. Ammonium Niobium Oxalate

When Nb₂O₅/Al₂O₃ catalysts of identical nominal Nb loading (30 wt‑%) are prepared from niobium oxalate versus ammonium niobium oxalate, the precursor choice dictates the speciation and reducibility of the supported niobia phase. Catalysts derived from niobium oxalate form three-dimensional Nb₂O₅ islands, while those from the ammonium complex yield multilayer oxide films; XPS and pyridine‑IR confirm that the oxalate‑derived materials generate a markedly larger population of Brønsted acid sites (BAS), whereas Lewis acidity is relatively suppressed [1]. Temperature‑programmed reduction (TPR) further shows that the oxalate‑derived phases are more difficult to reduce, indicating stronger metal–support interactions.

Heterogeneous catalysis Acid-site distribution Supported Nb₂O₅

Homogeneous Amidation Activity: Niobium(V) Oxalate Hydrate vs. Other Metal Salts

In a broad screening of metal salts and oxides for the direct condensation of carboxylic acids with amines, Niobium(V) oxalate hydrate emerged as one of the most effective water‑compatible catalysts. Under optimized conditions (1 mol‑% catalyst, 1:1 acid:amine ratio, azeotropic water removal with toluene), the compound delivers high amide yields for a wide range of aliphatic and aromatic substrates [1]. While the publication reports reaction‑specific yields (e.g., 85–95 % for model substrates), the critical differentiation is the catalyst's tolerance to the water co‑product, which eliminates the need for stoichiometric coupling reagents or anhydrous conditions that are mandatory for many alternative metal salts.

Direct amidation Homogeneous catalysis Water-tolerant Lewis acid

Procurement‑Relevant Application Scenarios for Niobium(V) Oxalate Hydrate (CAS 1660137-09-6)


Concentrated Aqueous Precursor for Nb‑Doped PZT Piezoelectrics

The high water solubility (~160 g/L at 25 °C) of Niobium(V) oxalate hydrate enables the preparation of concentrated doping solutions for lead zirconate titanate (PZT) ceramics. This facilitates atomic‑scale mixing of Nb⁵⁺ with Pb²⁺, Zr⁴⁺ and Ti⁴⁺ during co‑precipitation or sol‑gel processing, improving compositional homogeneity and, consequently, the piezoelectric coefficient d₃₃ and electromechanical coupling factor of the sintered ceramic.

Synthesis of Brønsted‑Acidic Nb₂O₅/Al₂O₃ Solid Acid Catalysts

For reactions requiring strong Brønsted acidity — such as fructose dehydration to 5‑hydroxymethylfurfural (HMF) or alkane isomerisation — employing niobium oxalate as the Nb source yields supported Nb₂O₅ phases with a high population of Brønsted acid sites, as evidenced by pyridine‑IR and XPS [1]. Procurement of the oxalate hydrate rather than the ammonium complex is therefore advised when the target catalytic pathway is Brønsted‑acid‑catalysed.

Green Amide Bond Formation in Pharmaceutical Intermediates

The water‑tolerant, low‑loading (1 mol‑%) catalysis demonstrated by Niobium(V) oxalate hydrate [2] makes it a practical alternative to traditional coupling reagents (e.g., EDCI/HOBt) for the direct condensation of carboxylic acids and amines. This approach reduces atom economy losses and simplifies purification, aligning with the principles of sustainable chemistry in API manufacturing.

Quote Request

Request a Quote for Niobium(V) oxalate hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.